

Step-by-Step Guide to DiSulfo-ICG Hydrazide Conjugation: Application Notes and Protocols

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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of **DiSulfo-ICG hydrazide** to glycoproteins, such as antibodies, for applications in biomedical imaging and diagnostics. DiSulfo-ICG is a near-infrared (NIR) fluorescent dye, and its hydrazide derivative allows for specific labeling of biomolecules through reaction with carbonyl groups.

Introduction

Indocyanine green (ICG) is a cyanine dye with strong absorption and fluorescence in the near-infrared spectrum (700-900 nm), a window where biological tissues have low autofluorescence and light scattering. This property makes ICG an ideal candidate for in vivo imaging. **DiSulfo-ICG hydrazide** is a derivative of ICG that contains a hydrazide functional group. This group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond. This chemistry is particularly useful for labeling glycoproteins, as the sugar moieties can be gently oxidized to create aldehyde groups, allowing for site-specific conjugation that is less likely to interfere with the protein's function compared to amine-reactive labeling.

Principle of Conjugation

The conjugation of **DiSulfo-ICG hydrazide** to glycoproteins is a two-step process:

- **Oxidation of the Glycoprotein:** The carbohydrate chains of the glycoprotein are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄). This reaction cleaves

the vicinal diols of the sugar residues to form reactive aldehyde groups.

- **Hydrazone Bond Formation:** The aldehyde-containing glycoprotein is then reacted with **DiSulfo-ICG hydrazide**. The hydrazide group of the dye nucleophilically attacks the aldehyde group on the glycoprotein, forming a stable hydrazone linkage.

Materials and Equipment

Reagents

- Glycoprotein (e.g., antibody) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
- **DiSulfo-ICG hydrazide**
- Sodium meta-periodate (NaIO_4)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Acetate Buffer, pH 5.5
- Phosphate Buffered Saline (PBS), pH 7.4
- Purification resin (e.g., Sephadex G-25)
- (Optional) Aniline (as a catalyst)

Equipment

- Spectrophotometer
- Chromatography columns
- Centrifuge
- Reaction tubes
- Pipettes
- pH meter

- Vortex mixer
- Rotator or shaker

Experimental Protocols

Part 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

This step is for glycoproteins that do not already contain accessible aldehyde groups.

- **Prepare the Glycoprotein Solution:** Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5, to a final concentration of 5 mg/mL.
- **Prepare the Periodate Solution:** Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.
- **Oxidation Reaction:** Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (a 1:1 volume ratio). Mix gently and incubate for 5-15 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically for each specific glycoprotein.
- **Purification of the Oxidized Glycoprotein:** Immediately after incubation, remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5. Gel filtration using a Sephadex G-25 column is a common method.

Part 2: Conjugation of DiSulfo-ICG Hydrazide to the Oxidized Glycoprotein

- **Prepare the DiSulfo-ICG Hydrazide Stock Solution:** Dissolve **DiSulfo-ICG hydrazide** in anhydrous DMSO to a concentration of 50 mM.
- **Conjugation Reaction:** Add the **DiSulfo-ICG hydrazide** stock solution to the purified, oxidized glycoprotein solution. A common starting point is a 20 to 50-fold molar excess of the hydrazide dye to the protein.^[1] The reaction is typically carried out for 2 hours at room temperature with gentle stirring or rotation, protected from light. For improved efficiency, aniline can be added as a catalyst.^[2]

- **Purification of the Conjugate:** After the incubation period, the unconjugated **DiSulfo-ICG hydrazide** must be removed from the labeled glycoprotein. This is typically achieved by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS, pH 7.4.

Characterization of the DiSulfo-ICG-Glycoprotein Conjugate

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate. It can be determined spectrophotometrically.

- **Measure Absorbance:** Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of DiSulfo-ICG (approximately 780 nm).
- **Calculate the DOL using the following formulas:**
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration})$

Where:

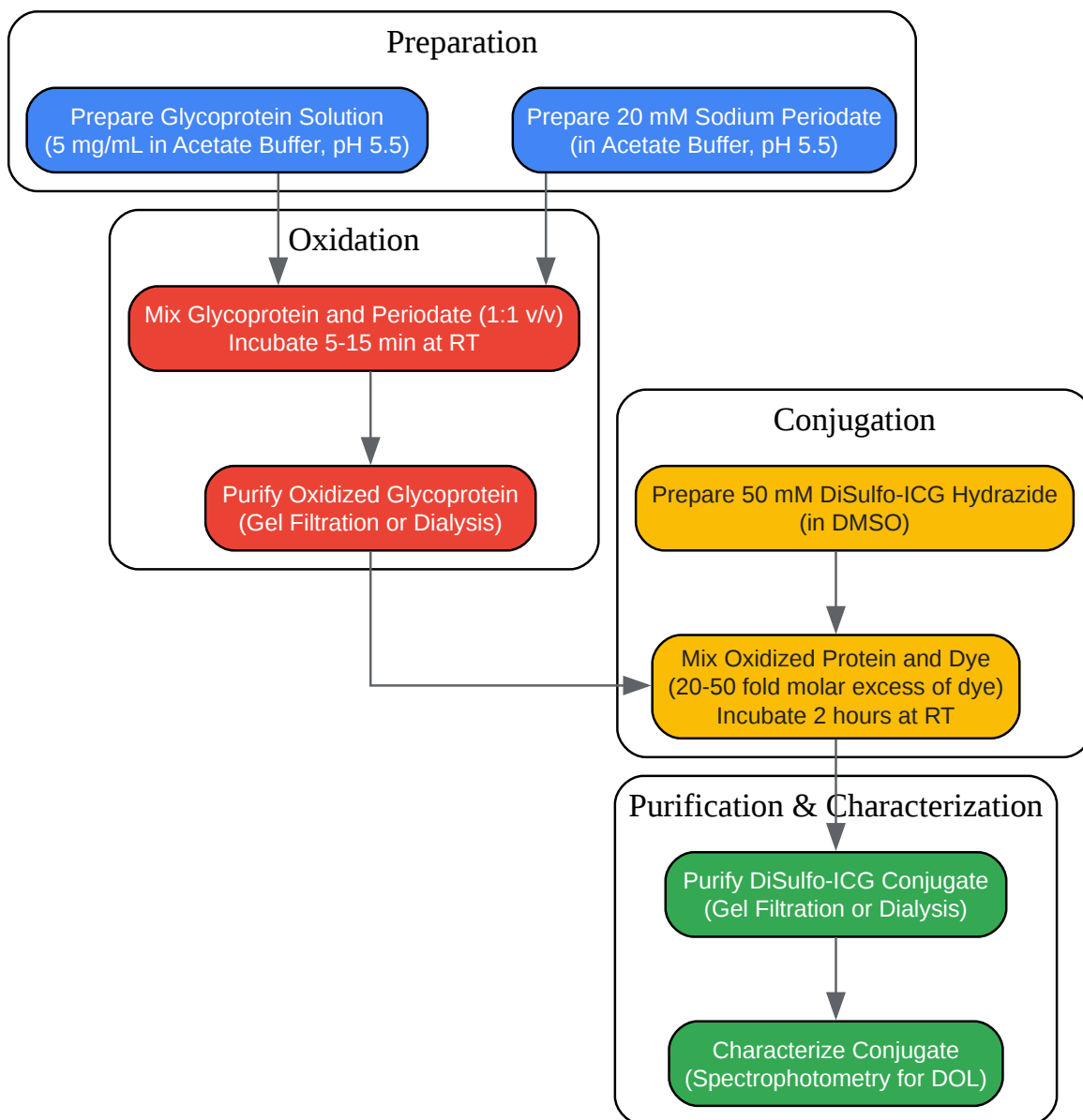
- A_{280} is the absorbance of the conjugate at 280 nm.
- A_{max} is the absorbance of the conjugate at the dye's maximum absorption wavelength (~780 nm).
- CF is the correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max} for the free dye).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
- ϵ_{dye} is the molar extinction coefficient of **DiSulfo-ICG hydrazide** at its A_{max} (for ICG, this is approximately 230,000 M⁻¹cm⁻¹).^[3]

An optimal DOL for antibodies is generally between 2 and 10.[1] Over-labeling can lead to fluorescence quenching and protein aggregation.[1]

Quantitative Data Summary

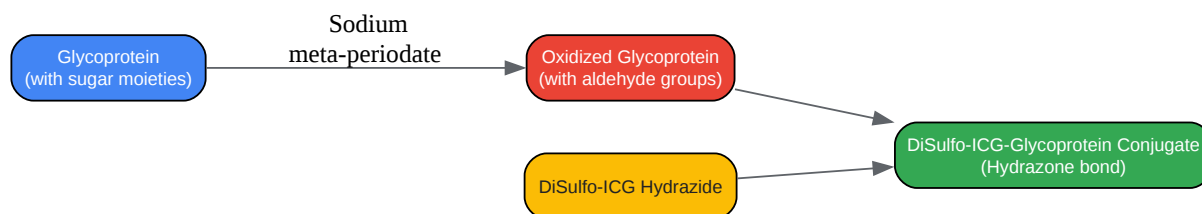
Parameter	Recommended Value/Range	Notes
Glycoprotein Concentration	5 mg/mL	In 0.1 M Sodium Acetate, pH 5.5
Sodium Periodate Concentration	20 mM	Freshly prepared
Oxidation Time	5-15 minutes	Optimization may be required
DiSulfo-ICG Hydrazide Stock	50 mM in DMSO	
Molar Ratio (Dye:Protein)	20:1 to 50:1	Starting point for optimization
Conjugation Reaction Time	2 hours	At room temperature
Optimal DOL for Antibodies	2 - 10	Application-dependent

Diagrams



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Caption: Experimental workflow for **DiSulfo-ICG hydrazide** conjugation to glycoproteins.



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Caption: Chemical reaction scheme for **DiSulfo-ICG hydrazide** conjugation.

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